molecular formula C15H12OS2 B2384060 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one CAS No. 924275-80-9

4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one

Cat. No.: B2384060
CAS No.: 924275-80-9
M. Wt: 272.38
InChI Key: GSGWYVOETYZITA-ZHACJKMWSA-N
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Description

4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one is an organic compound characterized by its unique structure, which includes a thienylmethylidene group and a benzothiepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one typically involves the condensation of 2-thiophenecarboxaldehyde with 3,4-dihydro-1-benzothiepin-5(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The thienylmethylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzothiepinone core can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thienylmethylidene group may play a role in binding to active sites, while the benzothiepinone core could influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-furylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one
  • 4-[(E)-2-pyridylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one

Uniqueness

4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one is unique due to the presence of the thienylmethylidene group, which imparts distinct electronic properties compared to its analogs.

Properties

IUPAC Name

(4E)-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzothiepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS2/c16-15-11(10-12-4-3-8-17-12)7-9-18-14-6-2-1-5-13(14)15/h1-6,8,10H,7,9H2/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGWYVOETYZITA-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C(=O)C1=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CSC2=CC=CC=C2C(=O)/C1=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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